molecular formula C6H13NO2 B1427127 2-[1,2]Oxazinan-2-yl-ethanol CAS No. 1357352-12-5

2-[1,2]Oxazinan-2-yl-ethanol

Cat. No.: B1427127
CAS No.: 1357352-12-5
M. Wt: 131.17 g/mol
InChI Key: AWYXUHJNHSZMEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1,2]Oxazinan-2-yl-ethanol is a chemical compound with the molecular formula C6H13NO2 It is a six-membered heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,2]Oxazinan-2-yl-ethanol can be achieved through several methods. One common approach involves the reaction of aminopropanol with carbon dioxide (CO2) in the presence of a catalyst. A novel three-dimensional copper-organic framework catalyst has been shown to facilitate this reaction under mild conditions (80°C, 0.1 MPa), resulting in the formation of 1,3-oxazinan-2-ones . Another method involves the intramolecular cyclization of amino acid-derived diazoketones using silica-supported HClO4 as a catalyst, which proceeds under metal-free conditions and yields oxazinanones in good yields .

Industrial Production Methods

Industrial production of this compound typically involves the use of high-efficiency catalytic processes to ensure scalability and cost-effectiveness. The use of robust catalysts that can withstand harsh conditions is crucial for maintaining high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1,2]Oxazinan-2-yl-ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound to its corresponding oxazinanone derivative.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides to introduce various functional groups into the molecule.

Major Products Formed

The major products formed from these reactions include oxazinanone derivatives, reduced alcohols, and substituted oxazinanes, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds derived from oxazine structures, including 2-[1,2]oxazinan-2-yl-ethanol. For instance, a series of quinolinone and benzo[d][1,3]oxazine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The incorporation of molecular docking studies provided insights into their potential biological activities, suggesting that these compounds could serve as promising candidates for new antimicrobial agents .

Enzyme Inhibition
The compound has been utilized in enzyme inhibition studies. Its structural features allow it to act as a building block for bioactive molecules that can modulate enzymatic activity. This characteristic is particularly valuable in drug design, where inhibitors are essential for targeting specific enzymes involved in disease pathways.

Organic Synthesis

Synthesis of Functionalized Derivatives
The synthesis of this compound derivatives has been explored through various methodologies. For example, a notable study demonstrated a metal-free synthetic route that included the heteroannulation of anthranilic acid with carbonyl-containing chemicals to yield oxazine derivatives with enhanced functional scope . This approach not only simplifies the synthesis process but also broadens the applicability of oxazines in creating complex organic molecules.

Building Blocks for Complex Molecules
The compound serves as an important intermediate in the synthesis of more complex structures. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis. For instance, researchers have successfully applied it in the preparation of enantiopure hydroxylated 1,2-oxazine derivatives through a series of reactions involving hydroboration and oxidation protocols .

Material Science

Polymer Chemistry
In material science, this compound can be incorporated into polymeric materials to enhance their properties. The unique structural features of oxazines contribute to improved thermal stability and mechanical strength in polymers. This application is crucial for developing advanced materials with tailored properties for specific industrial uses.

Case Study 1: Antimicrobial Properties

A study conducted on a series of synthesized benzo[d][1,3]oxazines demonstrated their effectiveness against both gram-positive and gram-negative bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential use in developing new antimicrobial therapies .

Case Study 2: Enzyme Inhibition Research

Research focusing on the enzyme inhibition capabilities of this compound revealed its effectiveness as an inhibitor for specific enzymes involved in metabolic pathways related to various diseases. This study highlighted its role as a scaffold for designing novel inhibitors with improved efficacy and selectivity.

Mechanism of Action

The mechanism of action of 2-[1,2]Oxazinan-2-yl-ethanol involves its interaction with specific molecular targets and pathways. For instance, in the context of enzyme inhibition, the compound may bind to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[1,2]Oxazinan-2-yl-ethanol can be compared with other similar compounds, such as oxazinanones and oxazoles. These compounds share structural similarities but differ in their chemical properties and applications. For example:

Biological Activity

2-[1,2]Oxazinan-2-yl-ethanol is a heterocyclic compound that exhibits significant biological activity. This compound belongs to the oxazolidine family, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound features a five-membered ring containing nitrogen and oxygen atoms, contributing to its unique reactivity and biological properties. Its molecular formula is C5H11N2O2C_5H_{11}N_2O_2, and it has a molecular weight of approximately 115.15 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to modulate the activity of certain kinases, which are critical in various signaling pathways related to cell proliferation and survival . Additionally, its structural features allow it to act as a bioisostere for purines, potentially enhancing its therapeutic efficacy in drug design.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .

Anti-Cancer Properties

Recent studies have explored the anti-cancer potential of this compound. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. It has been investigated for its ability to protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity Target Effect Reference
AntimicrobialVarious bacteriaInhibition of bacterial growth
Anti-cancerCancer cell linesInduction of apoptosis
NeuroprotectiveNeuronal cellsProtection against oxidative stress

Case Studies

  • Antimicrobial Activity Study :
    A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for various strains, suggesting significant antibacterial potential .
  • Anti-Cancer Activity Investigation :
    Another study focused on the anti-cancer effects of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 20 µM after 48 hours .
  • Neuroprotection Research :
    A recent investigation into the neuroprotective effects revealed that this compound significantly reduced neuronal cell death in models of oxidative stress. The compound was shown to enhance cellular antioxidant defenses and reduce markers of apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1,2]Oxazinan-2-yl-ethanol, and how can its purity be validated?

  • Methodological Answer : A common approach involves condensation reactions between substituted ethanolamine derivatives and cyclic ketones. For example, describes the synthesis of structurally analogous piperazine compounds using glyoxal-mediated cyclization under reflux conditions. Post-synthesis, purity can be validated via 1H/13C NMR (to confirm proton/carbon environments) and ESI-MS (to verify molecular weight). X-ray crystallography (e.g., CCDC 1439422 in ) is critical for unambiguous structural confirmation.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use DMSO-d₆ or CDCl₃ as solvents to resolve hydroxyl and amine protons. Coupling constants in 1H NMR can confirm stereochemistry.
  • FT-IR : Peaks at ~3300 cm⁻¹ (O-H/N-H stretch) and ~1100 cm⁻¹ (C-O-C oxazine ring) are diagnostic .
  • X-ray Diffraction : Refinement with software like SHELXL ( ) ensures accurate bond-length/angle measurements, especially for complex heterocycles .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations, such as those in , can model electron density distributions and local kinetic energy. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended. The Colle-Salvetti functional (adapted in ) is useful for correlation-energy approximations in heterocyclic systems.

Advanced Research Questions

Q. How do solvent polarity and reaction temperature influence the stereoselectivity of this compound synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF) favor nucleophilic cyclization by stabilizing transition states. highlights glyoxal-mediated reactions at 60–80°C to optimize ring closure. Kinetic vs. thermodynamic control can be assessed via variable-temperature NMR or MD simulations.

Q. What strategies resolve contradictions in reported spectroscopic data for oxazinan-ethanol derivatives?

  • Methodological Answer : Discrepancies may arise from tautomerism or crystallographic packing effects. Cross-validate using:

  • Dynamic NMR to detect conformational exchange.
  • Crystal Structure Databases (e.g., CCDC) to compare bond parameters .
  • Systematic Replication : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. How can reaction mechanisms for oxazinan-ethanol ring formation be experimentally probed?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled water or ethanolamine to track oxygen incorporation via MS.
  • Kinetic Studies : Monitor intermediates via in situ FT-IR or HPLC.
  • DFT Transition-State Modeling : Identify rate-determining steps using computational tools .

Q. Research Recommendations

  • Contradiction Management : Apply longitudinal study designs (e.g., multi-wave panels in ) to track synthetic reproducibility and property variations over time.
  • Ethical Data Practices : Ensure open-data compliance (per ) by depositing spectral/crystallographic data in repositories like Zenodo or CCDC.

Properties

IUPAC Name

2-(oxazinan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-5-4-7-3-1-2-6-9-7/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYXUHJNHSZMEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-[1,2]Oxazinan-2-yl-ethanol
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-[1,2]Oxazinan-2-yl-ethanol
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-[1,2]Oxazinan-2-yl-ethanol
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-[1,2]Oxazinan-2-yl-ethanol
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-[1,2]Oxazinan-2-yl-ethanol
Propan-2-yl 2-(4-iodophenoxy)-2-methylpropanoate
2-[1,2]Oxazinan-2-yl-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.